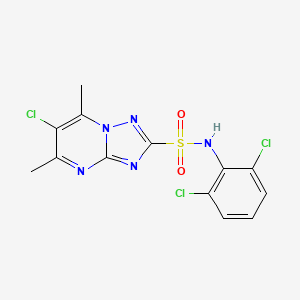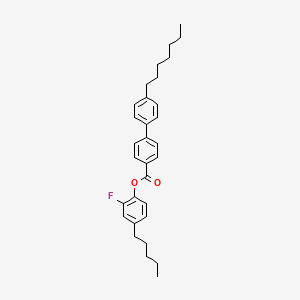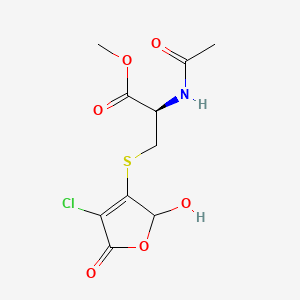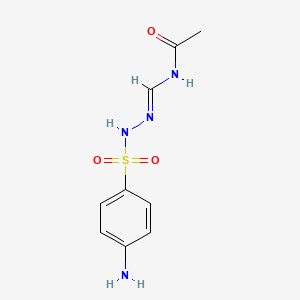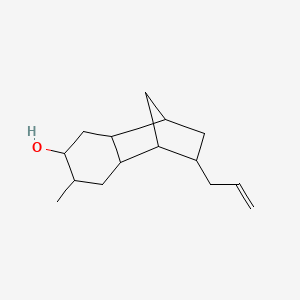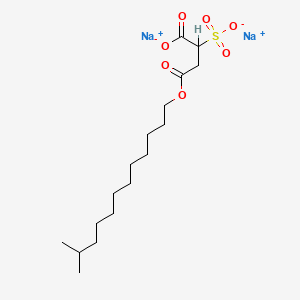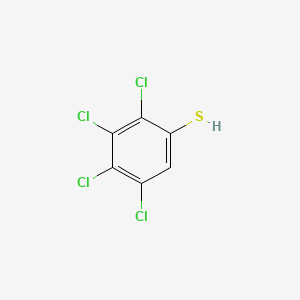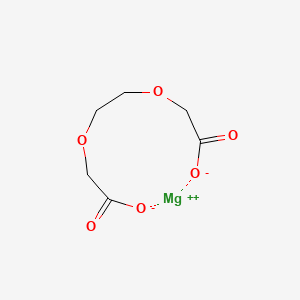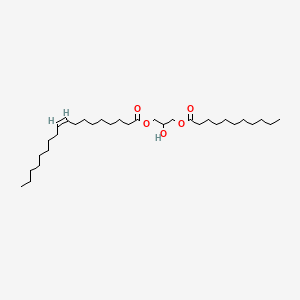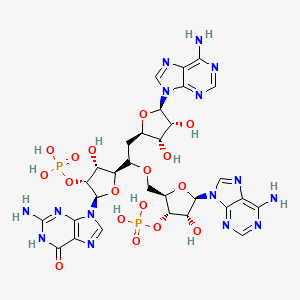
ApApG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ApApG, also known as acetaminophen (N-acetyl-para-aminophenol), is a widely used analgesic and antipyretic agent. It is commonly used to treat fever and mild to moderate pain. This compound is included in the World Health Organization’s Model List of Essential Medicines, highlighting its importance in healthcare .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ApApG typically involves the acetylation of para-aminophenol. The process begins with the nitration of phenol to produce para-nitrophenol, which is then reduced to para-aminophenol. The final step involves the acetylation of para-aminophenol using acetic anhydride to yield this compound .
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
ApApG undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is its metabolism in the liver, where it is converted into non-toxic glucuronide and sulfate conjugates .
Common Reagents and Conditions
Oxidation: this compound can be oxidized by cytochrome P450 enzymes to form a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Major Products
The major products formed from these reactions include glucuronide and sulfate conjugates, which are excreted from the body. The reactive intermediate NAPQI can cause hepatotoxicity if not adequately detoxified by glutathione .
Wissenschaftliche Forschungsanwendungen
ApApG has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study drug metabolism and reaction mechanisms.
Biology: Investigated for its effects on cellular pathways and its role in oxidative stress.
Medicine: Extensively studied for its analgesic and antipyretic properties. Research is ongoing to develop safer derivatives and formulations.
Industry: Used in the formulation of various pharmaceutical products and as a reference standard in analytical chemistry
Wirkmechanismus
ApApG exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes in the central nervous system. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and fever. Additionally, this compound’s metabolite, N-arachidonoyl-4-aminophenol (AM404), is believed to activate cannabinoid receptors, contributing to its analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: Another widely used analgesic and antipyretic, but with anti-inflammatory properties.
Aspirin: Known for its analgesic, antipyretic, and anti-inflammatory effects.
Naproxen: Similar to ibuprofen but with a longer duration of action
Uniqueness
ApApG is unique in its minimal anti-inflammatory activity, making it suitable for patients who require pain and fever relief without the risk of gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs). Its safety profile at therapeutic doses and its inclusion in essential medicine lists underscore its significance .
Eigenschaften
CAS-Nummer |
2099-88-9 |
|---|---|
Molekularformel |
C30H37N15O17P2 |
Molekulargewicht |
941.7 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-[2-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-1-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy]ethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C30H37N15O17P2/c31-21-11-23(36-3-34-21)43(5-38-11)27-15(47)14(46)8(58-27)1-9(18-16(48)20(62-64(54,55)56)29(60-18)45-7-40-13-25(45)41-30(33)42-26(13)50)57-2-10-19(61-63(51,52)53)17(49)28(59-10)44-6-39-12-22(32)35-4-37-24(12)44/h3-10,14-20,27-29,46-49H,1-2H2,(H2,31,34,36)(H2,32,35,37)(H2,51,52,53)(H2,54,55,56)(H3,33,41,42,50)/t8-,9?,10-,14-,15-,16-,17-,18-,19-,20-,27-,28-,29-/m1/s1 |
InChI-Schlüssel |
JHTGPLDEBYQXJH-OERBZGCCSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CC([C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)OP(=O)(O)O)O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C(N=CN=C98)N)O)OP(=O)(O)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(C4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)OP(=O)(O)O)O)OCC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)O)OP(=O)(O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


